Methyl 2-[(3-aminophenyl)thio]isonicotinate
Overview
Description
Methyl 2-[(3-aminophenyl)thio]isonicotinate is a chemical compound that has attracted significant attention in the scientific community due to its various potential applications. It is a thionucleoside analogue that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Pest Management with Methyl Isonicotinate
Methyl isonicotinate, a compound closely related to Methyl 2-[(3-aminophenyl)thio]isonicotinate, has been extensively studied for its use in thrips pest management. Research demonstrates its potential as a non-pheromone semiochemical, effectively increasing trap capture of several thrips species. This compound is primarily used as a lure with colored sticky traps for enhanced monitoring of thrips in greenhouses, and it shows promise for other management strategies like mass trapping and lure and infect techniques (Teulon et al., 2017). Further developments in this area suggest its expanding use in Europe and potentially in Australasia (Teulon et al., 2011).
Organocatalysis in Chemical Synthesis
This compound is also relevant in chemical synthesis. Isonicotinic acid, a related compound, has been used as an efficient dual and biological organocatalyst. This application is seen in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, showing the versatility of these compounds in facilitating chemical reactions (Zolfigol et al., 2013).
Anticonvulsant and Antimicrobial Properties
Studies have investigated the synthesis of certain derivatives of this compound, revealing potential anticonvulsant and antimicrobial properties. This includes research on triazole derivatives and their biological properties, showing promise in medical and pharmaceutical applications (Küçükgüzel et al., 2004).
Antimicrobial Activity of Complexes
Research has also focused on the antimicrobial activity of complexes involving isonicotinic acid hydrazones. These studies reveal strong inhibition against certain bacteria and suggest potential use in developing new antimicrobial agents (Rodríguez-Argüelles et al., 2007).
Characterization and Synthesis for Antimicrobial Evaluation
The compound 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, related to this compound, has been synthesized and characterized, showing significant antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents (Viveka et al., 2013).
Derivatives and Biological Activity
Further research into derivatives of this compound reveals their potential in generating compounds with biological activity. This includes the preparation of substituted methylamines, ethylamines, and acetic acids with potential biological applications (Beaton et al., 1976).
properties
IUPAC Name |
methyl 2-(3-aminophenyl)sulfanylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-13(16)9-5-6-15-12(7-9)18-11-4-2-3-10(14)8-11/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZJTCCLSDMKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)SC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168645 | |
Record name | 4-Pyridinecarboxylic acid, 2-[(3-aminophenyl)thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201168645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1415719-19-5 | |
Record name | 4-Pyridinecarboxylic acid, 2-[(3-aminophenyl)thio]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 2-[(3-aminophenyl)thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201168645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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